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molecular formula C6H5BrF5NS B1282090 (4-Amino-3-bromophenyl)pentafluorosulfur CAS No. 159727-25-0

(4-Amino-3-bromophenyl)pentafluorosulfur

Cat. No. B1282090
M. Wt: 298.07 g/mol
InChI Key: BYEXDMPBPSYTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07126026B2

Procedure details

4-Aminophenylsulfur pentafluoride (510 g. 2.327 mol) was dissolved in dichloromethane (7 l), the solution was cooled to 5° C. and, while stirring, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (326 g. 1.14 mol) was introduced in several portions with ice cooling so that the internal temperature was kept at 3–8° C. (approx. 1 h). The mixture was then left to stir and warm to room temperature without external cooling for 1 h. The mixture was filtered through a bed of silica gel (volume about 1 l) and washed with dichloromethane (5.5 l), and the filtrate was evaporated in vacuo. About 700 g of a red-brown crystalline mass was obtained and was dissolved in n-heptane (600 ml) at 60° C. and then crystallized in a refrigerator at 4° C. Filtration with suction resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals, m.p. 59–59.5° C.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
326 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[Br:14]N1C(C)(C)C(=O)N(Br)C1=O>ClCCl.CCCCCCC>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:9])([F:10])([F:11])[F:12])=[CH:4][C:3]=1[Br:14]

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(F)(F)(F)(F)F
Name
Quantity
7 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
326 g
Type
reactant
Smiles
BrN1C(N(C(C1(C)C)=O)Br)=O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 3–8° C.
CUSTOM
Type
CUSTOM
Details
(approx. 1 h)
Duration
1 h
WAIT
Type
WAIT
Details
The mixture was then left
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
without external cooling for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of silica gel (volume about 1 l)
WASH
Type
WASH
Details
washed with dichloromethane (5.5 l)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
About 700 g of a red-brown crystalline mass was obtained
CUSTOM
Type
CUSTOM
Details
crystallized in a refrigerator at 4° C
FILTRATION
Type
FILTRATION
Details
Filtration with suction
CUSTOM
Type
CUSTOM
Details
resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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